molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B090999
CAS No.: 17775-01-8
M. Wt: 149.19 g/mol
InChI Key: HDVHFHONOKCUHQ-UHFFFAOYSA-N
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Preparation Methods

2,3,4,5-Tetrahydro-benzo[f][1,4]oxazepine can be synthesized through several methods:

Chemical Reactions Analysis

2,3,4,5-Tetrahydro-benzo[f][1,4]oxazepine undergoes various chemical reactions:

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVHFHONOKCUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619367
Record name 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17775-01-8
Record name 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzoxazepine
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Synthesis routes and methods I

Procedure details

To the suspension of lithium aluminium hydride (15.2 g, 0.4 mol) in 600 mL of ether was added a solution of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (16.3 g, 0.1 mol) in 60 mL of tetrahydrofuran at room temperature. After being heated with stirring under reflux overnight, water was added dropwise to quench the reaction at 0° C., The resulting mixture was diluted with ethyl acetate, and then filtered by a pad of celite. The filtrate was concentrated under reduced pressure, followed by the addition of hydrochloric acid ethyl acetate solution. The hydrochloride was collected by filtration, washed with ethyl acetate then ether, and then dried in vacuo to give 13.5 g of product. MS obsd. (ESI+) [(M+H)+] 150.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.2 g of 4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine were dissolved in 100 mL of ethanol and hydrogenated for 5 hours at room temperature using 1.2 g of palladium (10% on carbon) as catalyst. Filtration followed by removal of the solvent in vacuo gave 6.1 g of 2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine as an oil. EI-MS: 149 (M+).
Name
4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.2 g of 4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine were dissolved in 100 mL of ethanol and hydrogenated for 5 hours at room temperature using 1.2 g of palladium (10% on carbon) as catalyst. Filtration followed by removal of the solvent in vacuo gave 6. 1g of 2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine as an oil. EI-MS: 149 (M+).
Name
4-benzyl-2,3,4,5-tetrahydro-benzo[f][1,4]oxazepine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,3,4,5-tetrahydro-benzo[f][1,4j]oxazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
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2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Customer
Q & A

A: Research indicates that specific derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine can act as inhibitors of Peroxisome Proliferator-Activated Receptors (PPARs) [, ] and the PEX14-PEX5 protein-protein interaction []. For example, compounds with this core structure have been shown to bind to PEX14, disrupting protein import into glycosomes and exhibiting trypanocidal activity []. Further research has focused on developing derivatives with enhanced selectivity for specific PPAR subtypes, like PPARα, for potential therapeutic applications [, ].

A: Yes, computational methods, including chemically advanced template search (CATS) algorithms and molecular orbital (MO) calculations, have been employed in the study of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. CATS algorithms facilitated the identification of this scaffold as a potential new class of trypanocidal agents targeting the PEX14-PEX5 interaction []. Additionally, MO calculations have been used to predict the regioselectivity of Friedel-Crafts acylation reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine, a related compound [].

A: Research highlights the potential of specific 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. For example, TPOP146 exhibits a high affinity for the CBP bromodomain (134 nM) with excellent selectivity over other bromodomains []. Another study describes the synthesis and characterization of 9-methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine, a novel compound derived from the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold via Meisenheimer rearrangement [, ].

ANone: Several synthetic routes have been developed for 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. These include:

  • Bischler-Napieralski cyclization: This method, employing phosphorus oxychloride, has been used to synthesize various 5-aryl-2,3-dihydro-1,4-benzoxazepines [, ].
  • C-N ring-closure reactions: This approach allows access to 2,3-dihydro-1,4-benzoxazepines with different substituents on the fused aromatic ring [].
  • Meisenheimer rearrangement: This reaction, involving N-oxides of 1,4-benzoxazepines, provides a route to novel benzodioxazocine derivatives [, ].
  • Reduction of 2,3-dihydro compounds: Various reducing agents like Adams platinum and sodium borohydride are employed to synthesize 5-aryl-2,3,4,5-tetrahydrobenzo[f]1,4-oxazepine derivatives [].

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